Dicyclomine
Overview
Description
Dicyclomine is an anticholinergic drug used to treat functional bowel disorder and irritable bowel syndrome . It is also known by brand names such as Bentyl, Dibent, and Dicyclocot . It works by slowing the natural movements of the gut and by relaxing the muscles in the stomach and intestines .
Synthesis Analysis
Dicyclomine Hydrochloride is synthesized using a stability-indicating liquid chromatography technique for the estimation in established tablet formulations . The simultaneous quantification of DEH and DEC was lacking .Molecular Structure Analysis
The molecular formula of Dicyclomine is C19H35NO2 . It has a molecular weight of 309.487 Da .Chemical Reactions Analysis
Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .Physical And Chemical Properties Analysis
Dicyclomine Hydrochloride has a molecular weight of 345.95 . It has a melting point of 164-166°C and is soluble in water up to 50 mg/mL . It is stored at a temperature of -20°C in a freezer .Scientific Research Applications
1. Treatment of Infantile Colic
A study highlighted the efficacy of dicyclomine hydrochloride in treating infantile colic, characterized by prolonged crying and fussiness. The research demonstrated that dicyclomine effectively eliminated colic symptoms in a significant number of infants compared to a placebo group (Weissbluth, Christoffel, & Davis, 1984).
2. Potential Anti-Fungal Applications
Dicyclomine has shown promising results against the human pathogen Candida albicans. It inhibits the yeast-to-hyphal transition, a critical factor in the virulence of Candida albicans, by targeting signal transduction genes. This property suggests potential repositioning of dicyclomine as an anti-Candida agent (Ali et al., 2018).
3. Antibacterial Potential
Research has identified dicyclomine hydrochloride's antibacterial properties. It showed inhibitory action against several pathogenic bacteria and offered significant protection in animal models challenged with bacterial infections, proposing its potential as an antimicrobial agent (Karak et al., 2003).
4. Impact on Bladder Muscle
Studies on isolated human and rabbit bladder muscle revealed that dicyclomine exhibits minimal effect on resting tension but demonstrates competitive and noncompetitive antimuscarinic activity. This suggests its usefulness in the clinical management of bladder conditions like 'uninhibited bladder' (Downie, Twiddy, & Awad, 1977).
5. Role in Neurological Research
Dicyclomine has been used to study its effects on inhibitory avoidance and contextual fear conditioning in animal models. Its application in this context helps in understanding the role of muscarinic receptors in neurological functions and behavior (Soares, Fornari, & Oliveira, 2006).
6. Electrophysiological Studies
Dicyclomine's interaction with receptors and its pharmacological effects have been studied through electrophysiological methods. Such studies contribute to a deeper understanding of its mechanism of action at the cellular level (McGrath, Lewis, & Kuhn, 1964).
7. Exploration in Drug Delivery Systems
Research has been conducted on developing dicyclomine-loaded microsponge drug delivery systems. These studies focus on creating prolonged and targeted drug release mechanisms, enhancing the effectiveness of the drug in specific applications (Jain & Singh, 2010).
Mechanism of Action
Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .
Safety and Hazards
Dicyclomine may produce drowsiness or blurred vision . It may also cause serious side effects such as fast or slow heartbeats, confusion, agitation, hallucinations, unusual thoughts or behavior, problems with memory or speech, problems with balance or muscle movement, diarrhea, severe constipation, or worsening of bowel symptoms . It is contraindicated in infants less than 6 months of age and in nursing mothers .
Future Directions
properties
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUTKGFNZGFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-92-5 (hydrochloride) | |
Record name | Dicyclomine [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |
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DSSTOX Substance ID |
DTXSID1022926 | |
Record name | Dicyclomine | |
Source | EPA DSSTox | |
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Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dicyclomine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |
Record name | DICYCLOMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dicyclomine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine. Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum., ...MAJOR ACTION APPEARS TO BE NONSPECIFIC DIRECT RELAXANT ACTION ON SMOOTH MUSLCE RATHER THAN COMPETITIVE ANTAGONISM OF ACH. | |
Record name | Dicyclomine | |
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Record name | DICYCLOMINE | |
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CAS RN |
77-19-0, 67-92-5 | |
Record name | Dicyclomine | |
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Record name | Dicyclomine [INN] | |
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Record name | Dicyclomine | |
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Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |
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Record name | Dicyclomine | |
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Record name | Dicycloverine | |
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Record name | DICYCLOMINE | |
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Record name | DICYCLOMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dicyclomine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-166 | |
Record name | Dicyclomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00804 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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